molecular formula C11H10N2O3 B2498075 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid CAS No. 92016-68-7

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

Cat. No.: B2498075
CAS No.: 92016-68-7
M. Wt: 218.212
InChI Key: VZLHCCJAJQJFKI-UHFFFAOYSA-N
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Description

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is an organic compound with the molecular formula C11H10N2O3. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-ethyl-3-oxoquinoxaline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-13-8-6-4-3-5-7(8)12-9(10(13)14)11(15)16/h3-6H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLHCCJAJQJFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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